Sodium heptafluorobutyrate
Overview
Description
Sodium heptafluorobutyrate is a chemical compound with the molecular formula C4F7NaO2 and a molecular weight of 236.02 g/mol . It is known for its high solubility in water and various organic solvents, as well as its chemical stability across a wide range of temperatures . This compound is commonly used in various scientific and industrial applications due to its unique properties.
Mechanism of Action
Target of Action
Sodium heptafluorobutyrate is a chemical compound with the molecular formula C4F7NaO2 . It is an anion that can act as a nucleophile and a Lewis acid . The primary targets of this compound are various enzymes, such as proteases, phosphatases, and kinases .
Mode of Action
The interaction of this compound with its targets results in the inhibition of these enzymes . This means that this compound can prevent these enzymes from catalyzing their respective reactions, thereby influencing various biochemical processes within the cell.
Biochemical Pathways
Given its inhibitory effect on proteases, phosphatases, and kinases, it is likely that this compound impacts a wide range of cellular processes, including protein degradation, phosphorylation-dephosphorylation cycles, and signal transduction pathways .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific enzymes it inhibits. By inhibiting proteases, phosphatases, and kinases, this compound can affect protein turnover, phosphorylation status of proteins, and cellular signaling . These changes can have wide-ranging effects on cellular function and physiology.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature can affect the compound’s stability and its ability to interact with its targets . Furthermore, this compound should be stored in a well-ventilated place and its container should be kept tightly closed . It is also important to note that this compound should be handled with care as it can cause skin and eye irritation, and may cause respiratory irritation .
Biochemical Analysis
Biochemical Properties
Sodium heptafluorobutyrate is used in the synthesis of organic compounds and as a catalyst for various reactions . It is used to create esters, amides, and amines and is a catalyst for the synthesis of peptides and peptidomimetics
Cellular Effects
It can also inhibit the growth of various bacteria and fungi
Molecular Mechanism
It is known to act as a nucleophile and a Lewis acid , suggesting it may interact with other molecules through these properties
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium heptafluorobutyrate is typically synthesized through the reaction of heptafluorobutyric acid with sodium hydroxide (NaOH) . The reaction conditions generally involve a temperature range of 80-100°C and an extended reaction time to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions to optimize yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature and pH levels to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Sodium heptafluorobutyrate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the fluorine atoms, which make the compound highly reactive.
Reduction Reactions: The compound can be reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and conditions typically involve the use of polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various alkylated derivatives, while reduction reactions can produce partially or fully reduced fluorinated compounds .
Scientific Research Applications
Sodium heptafluorobutyrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent for the synthesis of organic compounds, including esters, amides, and amines.
Biology: The compound is utilized in biochemical assays and as a catalyst for various biological reactions.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals and other bioactive compounds.
Comparison with Similar Compounds
- Sodium trifluoroacetate (C2F3NaO2)
- Sodium pentafluoropropionate (C3F5NaO2)
- Sodium perfluorobutyrate (C4F9NaO2)
Comparison: Sodium heptafluorobutyrate is unique due to its higher fluorine content compared to similar compounds like sodium trifluoroacetate and sodium pentafluoropropionate . This higher fluorine content enhances its reactivity and stability, making it more suitable for specific applications in synthetic chemistry and industrial processes .
Properties
CAS No. |
2218-54-4 |
---|---|
Molecular Formula |
C4HF7NaO2 |
Molecular Weight |
237.03 g/mol |
IUPAC Name |
sodium;2,2,3,3,4,4,4-heptafluorobutanoate |
InChI |
InChI=1S/C4HF7O2.Na/c5-2(6,1(12)13)3(7,8)4(9,10)11;/h(H,12,13); |
InChI Key |
VATRZIAOBDOSNN-UHFFFAOYSA-N |
SMILES |
C(=O)(C(C(C(F)(F)F)(F)F)(F)F)[O-].[Na+] |
Canonical SMILES |
C(=O)(C(C(C(F)(F)F)(F)F)(F)F)O.[Na] |
2218-54-4 | |
Pictograms |
Irritant |
Related CAS |
375-22-4 (Parent) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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